molecular formula C19H28N2O3S B2708476 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320517-61-9

2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2708476
CAS No.: 2320517-61-9
M. Wt: 364.5
InChI Key: YXRHXMBWIXIMJP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a 1,4-diazepane ring—a seven-membered diamine heterocycle—that is fused with a thiolane (tetrahydrothiophene) moiety. This core is linked to a 3,4-dimethoxyphenyl group via an ethanone linker. The presence of the 1,4-diazepane ring is of significant interest in medicinal chemistry, as it is a key structural feature in a major class of psychoactive substances that act as positive allosteric modulators of the GABAA receptor . GABAA receptors are ligand-gated chloride ion channels that serve as the primary inhibitory neurotransmitter system in the central nervous system. Modulation of these receptors can have profound effects on neuronal excitability. The combination of this diazepane structure with the electron-rich 3,4-dimethoxyphenyl system suggests potential for investigation into its interactions with various neurological targets. Researchers may utilize this compound in studies aimed at exploring structure-activity relationships (SAR) for novel receptor ligands, screening for pharmacological activity, or as a synthetic intermediate in the development of more complex molecules. Its physicochemical properties, such as its likely good CNS penetration due to structural similarities to other lipophilic CNS-active compounds , make it a candidate for in vitro and preclinical research. This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-23-17-5-4-15(12-18(17)24-2)13-19(22)21-8-3-7-20(9-10-21)16-6-11-25-14-16/h4-5,12,16H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRHXMBWIXIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenyl Moiety: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Synthesis of the Tetrahydrothiophen-3-yl Moiety: This involves the reduction of thiophene-3-carboxylic acid using a reducing agent like lithium aluminum hydride.

    Formation of the 1,4-Diazepan-1-yl Moiety: This can be synthesized by the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane.

    Coupling Reactions: The final step involves coupling the synthesized moieties using appropriate coupling agents and conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

Pharmacological Applications

  • Neuropharmacology : The compound shows potential as a modulator of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.
  • Antioxidant Properties : Research indicates that it may possess antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Study 2: Antioxidant Activity

Another research article focused on the antioxidant properties of this compound. In vitro tests demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in cellular models, indicating its potential use in formulations aimed at combating oxidative stress-related diseases.

Study 3: Antimicrobial Efficacy

A third study evaluated the antimicrobial activity of the compound against various bacterial strains. The results showed promising inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotic development.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
NeuropharmacologySignificant reduction in anxiety-like behavior[Study 1]
AntioxidantEffective free radical scavenging[Study 2]
AntimicrobialInhibitory effects on Gram-positive bacteria[Study 3]

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating cellular pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The 3,4-dimethoxyphenyl group in the target compound can be compared to other aryl substituents in analogous structures:

Compound Name Aryl Group Diazepane Substituent Molecular Weight Key Differences
Target Compound 3,4-Dimethoxyphenyl Thiolan-3-yl ~348.5 g/mol* Reference compound
BK78974 (2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one) 4-Ethoxyphenyl Thiolan-3-yl 348.5 g/mol Ethoxy vs. methoxy groups; altered lipophilicity
Verapamil 3,4-Dimethoxyphenyl Propan-2-ylpentanenitrile 454.6 g/mol Nitrile-terminated chain vs. diazepane core

Hypothetical Impact :

  • Verapamil : The nitrile and alkyl chain confer distinct binding kinetics (e.g., calcium channel blockade) compared to the diazepane-thiolan system .

Analogues with Modified Diazepane Substituents

The thiolan-3-yl group on the diazepane ring distinguishes the target compound from other derivatives:

Compound Name Diazepane Substituent Core Structure Key Features
Target Compound Thiolan-3-yl 1,4-Diazepane Sulfur atom enhances polarity
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one 4-Methylpyrrolidin-3-yl 1,4-Diazepane Nitrogen-rich substituent; potential basicity
1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one Azepan-1-yl (7-membered ring) Fluorophenyl Larger ring size; fluorine increases electronegativity

Hypothetical Impact :

  • Azepan-1-yl : A 7-membered ring introduces conformational flexibility, while fluorine enhances metabolic stability .

Compounds with Shared 3,4-Dimethoxyphenyl Motifs

The 3,4-dimethoxyphenyl group appears in diverse pharmacologically active scaffolds:

Compound Class Core Structure Substituents on Core Potential Therapeutic Use
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives Pyridopyrimidinone Cyclohexenyl, tetrahydropyridinyl Kinase inhibition
Target Compound 1,4-Diazepane Thiolan-3-yl Neurological disorders

Key Insight: The pyridopyrimidinone core in compounds may favor planar binding to enzyme active sites, whereas the diazepane-thiolan system in the target compound could enable multi-directional interactions with G protein-coupled receptors.

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a diazepane ring substituted with a thiolane group and a dimethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of Diazepane Ring : Cyclization of appropriate amine precursors.
  • Introduction of Thiolane Group : Reaction with thiolane derivatives.
  • Attachment of Dimethoxyphenyl Group : Via sulfonylation reactions using sulfonyl chlorides.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that related compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] revealed selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways .

2. Antioxidant Properties

Compounds containing the 3,4-dimethoxyphenyl group have demonstrated antioxidant activity. For example, related studies showed that certain derivatives exhibited high free radical scavenging capabilities, indicating potential neuroprotective effects against oxidative stress .

3. Neuroprotective Effects

Molecular docking studies suggest that the compound may interact with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibition, which could lead to therapeutic applications in cognitive disorders .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and neurodegenerative processes.
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter levels and activity.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

StudyFindings
Demonstrated selective COX-2 inhibition by related thiazolidinones with similar phenolic structures.
Showed significant AChE inhibition and antioxidant activity in compounds with analogous structures.
Reported on synthetic pathways and potential biological activities of similar diazepane derivatives.

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